molecular formula C7H10F2O2 B1433734 Methyl 2-(3,3-difluorocyclobutyl)acetate CAS No. 1434141-84-0

Methyl 2-(3,3-difluorocyclobutyl)acetate

Cat. No. B1433734
CAS RN: 1434141-84-0
M. Wt: 164.15 g/mol
InChI Key: NPKKJVGBLQLQQF-UHFFFAOYSA-N
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Description

“Methyl 2-(3,3-difluorocyclobutyl)acetate” is a chemical compound with the molecular formula C7H10F2O2 . Its molecular weight is 164.15 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of “Methyl 2-(3,3-difluorocyclobutyl)acetate” involves a multi-step reaction . The first step involves the use of diethyl ether and 1,2-dimethoxyethane under an inert atmosphere at 20°C for 60 hours . The second step involves the use of acetic acid and zinc at 100°C for 15 hours . The final step involves the use of (bis-(2-methoxyethyl)amino)sulfur trufluoride in dichloromethane and ethanol at 20°C for 16 hours .


Molecular Structure Analysis

The InChI code for “Methyl 2-(3,3-difluorocyclobutyl)acetate” is 1S/C7H10F2O2/c1-11-6(10)2-5-3-7(8,9)4-5/h5H,2-4H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 2-(3,3-difluorocyclobutyl)acetate” is a liquid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C . The boiling point data is not available .

Scientific Research Applications

Difluorocarbene Generation

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) exhibits notable efficiency as a difluorocarbene source under specific conditions, exhibiting reactivity characteristics comparable to trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA). It has shown promising results in reactions with n-butyl acrylate, yielding a significant percentage of difluorocyclopropane products (Eusterwiemann, Martínez, & Dolbier, 2012).

Structural Analysis

The compound's crystal and molecular structure have been determined through single-crystal X-ray diffraction, revealing its triclinic system and providing comprehensive details about its unit cell parameters. This detailed analysis contributes to understanding its configuration and the structural relationships within the molecule (Makaev, Radul, Gdanets, Malinovskii, & Gudima, 2006).

Electrochemical Fluorination

Studies have explored the electrochemical fluorination of related compounds using tetrabutylammonium fluoride (TBAF). This approach includes investigating various parameters such as oxidation potential, temperature, and TBAF concentration, significantly impacting fluorination efficiency. These findings have implications for the mono-fluorination of related acetate compounds, offering insights into optimizing conditions for efficient fluorination (Balandeh et al., 2017).

Vibrational Spectroscopy

The vibrational spectra, including Raman and infrared spectra of related methylcyclobutyl acetate compounds, have been studied. This research has helped analyze the observed frequencies in terms of characteristic group frequencies, contributing to a deeper understanding of the structural and electronic characteristics of these compounds (Selvarajan, Subramanian, & Rao, 2013).

Safety and Hazards

“Methyl 2-(3,3-difluorocyclobutyl)acetate” is classified as a hazardous substance . It has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures in case of contact with skin or if swallowed .

properties

IUPAC Name

methyl 2-(3,3-difluorocyclobutyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c1-11-6(10)2-5-3-7(8,9)4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKKJVGBLQLQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3,3-difluorocyclobutyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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